Ethyl 1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, an ethyl ester group, and a substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps. One common route includes the following steps:
Formation of the substituted aniline: The starting material, 5-chloro-2-methylaniline, is synthesized through the nitration of 2-chloro-5-methylaniline followed by reduction.
Acylation: The substituted aniline undergoes acylation with ethyl oxalyl chloride to form the corresponding amide.
Cyclization: The amide is then cyclized with piperidine under basic conditions to form the piperidinecarboxylate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylaniline: A precursor in the synthesis of the target compound.
N-[1-(5-{[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide: A structurally related compound with similar functional groups.
Uniqueness
ETHYL 1-[2-(5-CHLORO-2-METHYLANILINO)-2-OXOETHYL]-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H23ClN2O3 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
ethyl 1-[2-(5-chloro-2-methylanilino)-2-oxoethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23ClN2O3/c1-3-23-17(22)13-6-8-20(9-7-13)11-16(21)19-15-10-14(18)5-4-12(15)2/h4-5,10,13H,3,6-9,11H2,1-2H3,(H,19,21) |
InChI Key |
JPZHQAKFRHPURY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C |
Origin of Product |
United States |
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